
3-Hydrazinyl-6-(trifluoromethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-6-(trifluoromethyl)pyridazine is a chemical compound with the CAS Number: 1161005-11-3 . It has a molecular weight of 178.12 . The compound is in powder form and has a melting point of 102-104°C .
Molecular Structure Analysis
The IUPAC name of the compound is 3-hydrazino-6-(trifluoromethyl)pyridazine . The Inchi Code for the compound is 1S/C5H5F3N4/c6-5(7,8)3-1-2-4(10-9)12-11-3/h1-2H,9H2,(H,10,12) .Physical And Chemical Properties Analysis
As mentioned earlier, 3-Hydrazinyl-6-(trifluoromethyl)pyridazine is a powder with a melting point of 102-104°C . It has a molecular weight of 178.12 .Scientific Research Applications
Synthesis of Cytotoxic Agents
A study presented an efficient synthesis of a series of compounds through the oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones. These compounds were evaluated for in vitro cytotoxic activities against leukemia and breast adenocarcinoma cell lines, showing potential as cytotoxic agents (Mamta et al., 2019).
Formation of Pyrimido Pyridazines
Another research involved the reaction of 3-chloro-5,6-diphenylpyridazine-4-carbonitrile with various reagents, leading to the formation of pyrimido[4,5-c]pyridazine derivatives. These compounds potentially offer new avenues for chemical and pharmacological activities (Maisa I. Abdel Moneam, 2004).
Antimicrobial Activity of Pyridazine Derivatives
Research on pyridazine derivatives showed significant antimicrobial activity. These derivatives were synthesized and screened for their potential as antimicrobial agents (F. El-Mariah et al., 2006).
Synthesis of Pharmacologically Active Compounds
A study focused on synthesizing novel compounds using 3-hydrazino-6-(p-tolyl)pyridazine as a precursor. These compounds are expected to possess significant chemical and pharmacological properties (Eljazi I. Al-Afaleq et al., 2001).
Anti-Hepatitis A Virus (HAV) Activity
Synthesis of new pyridazine derivatives was conducted for evaluating their antiviral activity against hepatitis A virus, with some compounds showing high effectiveness (E. M. Flefel et al., 2017).
Biotransformation of Hydrazinopyridazine Drugs
Another research highlighted the synthesis and biotransformation of various 3-hydrazinopyridazine derivatives. These compounds are noted for their biological properties, including anti-inflammatory and antihypertensive effects (M. Pinza & G. Pifferi, 1994).
Synthesis and Antihypertensive Activity
A study detailed the synthesis and pharmacological activity of 6-heteroaryl-3-hydrazinopyridazine derivatives, demonstrating their potential as antihypertensive agents (G. Steiner et al., 1981).
Safety And Hazards
The compound has been classified as dangerous with the signal word "Danger" . The hazard statements include H302, H315, H318, H335, H351 . The precautionary statements include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
[6-(trifluoromethyl)pyridazin-3-yl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)3-1-2-4(10-9)12-11-3/h1-2H,9H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNXPJXONRYKAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)(F)F)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinyl-6-(trifluoromethyl)pyridazine | |
CAS RN |
1161005-11-3 |
Source


|
| Record name | 3-hydrazinyl-6-(trifluoromethyl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetamido-6-[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]carbamoyl]benzoic acid](/img/structure/B580214.png)
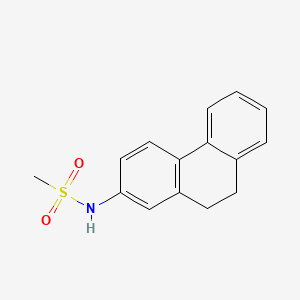
![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)

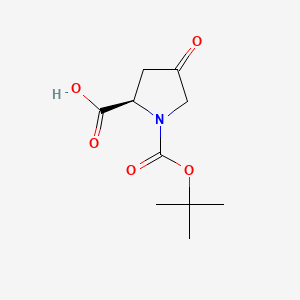
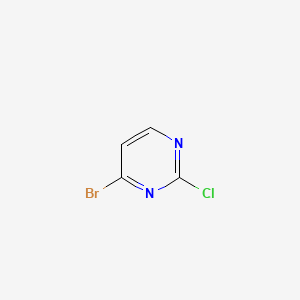
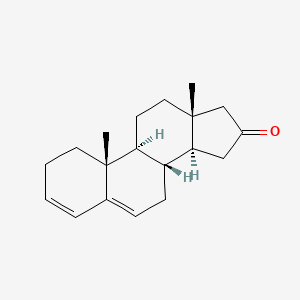
![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)
![9-Thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B580225.png)
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)
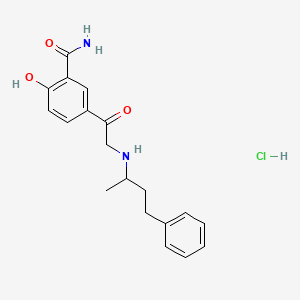
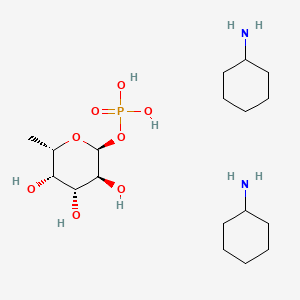
![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)